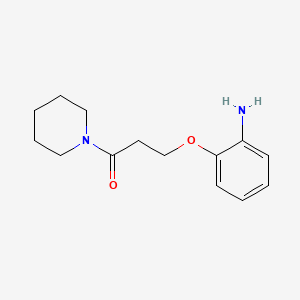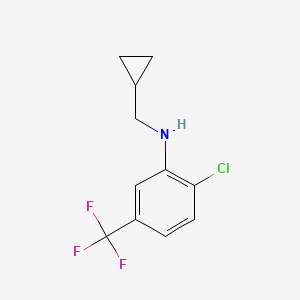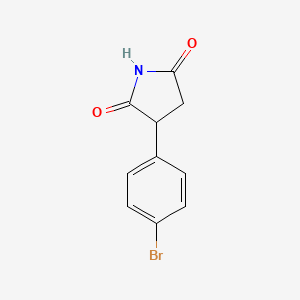
(3-Bromophenyl)(cyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)(cyclohexyl)methanol: is a chemical compound with the molecular formula C₁₃H₁₇BrO It consists of a bromophenyl group attached to a cyclohexyl ring, with a hydroxyl group (-OH) attached to the methylene carbon
Synthetic Routes and Reaction Conditions:
Bromination of Phenylcyclohexanol: One common synthetic route involves the bromination of phenylcyclohexanol using bromine (Br₂) in the presence of a suitable catalyst, such as iron (III) bromide (FeBr₃).
Reduction of Bromophenyl Ketone: Another method involves the reduction of a bromophenyl ketone using reducing agents like lithium aluminum hydride (LiAlH₄) to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
(3-Bromophenyl)(cyclohexyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can be reduced to form the corresponding cyclohexylmethanol or phenylmethanol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, acidic conditions.
Reduction: NaBH₄, LiAlH₄, methanol.
Substitution: NaOH, KI, polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Bromophenylcyclohexanone, 3-Bromophenylcyclohexanoic acid.
Reduction: Cyclohexylmethanol, Phenylmethanol.
Substitution: 3-Iodophenyl(cyclohexyl)methanol, 3-Chlorophenyl(cyclohexyl)methanol.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)(cyclohexyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (3-Bromophenyl)(cyclohexyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
(3-Bromophenyl)(cyclohexyl)methanol: can be compared with other similar compounds, such as:
3-Chlorophenyl(cyclohexyl)methanol: Similar structure but with a chlorine atom instead of bromine.
3-Iodophenyl(cyclohexyl)methanol: Similar structure but with an iodine atom instead of bromine.
Phenylcyclohexanol: Lacks the bromine atom.
Uniqueness: The presence of the bromine atom in This compound imparts unique chemical and physical properties compared to its chloro- and iodo- analogs, making it particularly useful in certain applications.
Propiedades
IUPAC Name |
(3-bromophenyl)-cyclohexylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJAYOUEMHOFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847317.png)
![2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847330.png)
![2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847331.png)


![3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7847358.png)

